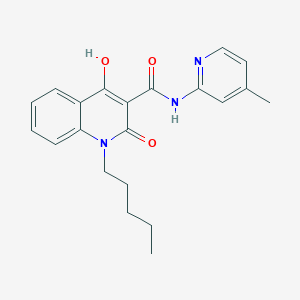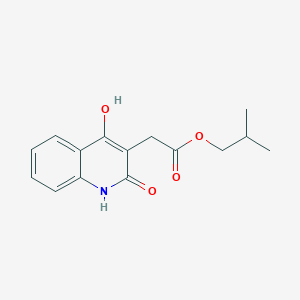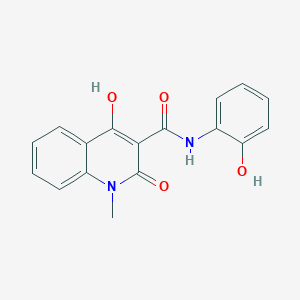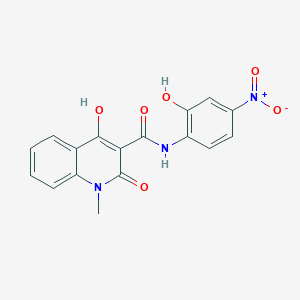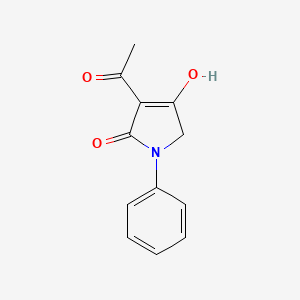
3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione, also known as HPPD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. HPPD is a cyclic imide derivative that has been extensively studied for its ability to inhibit the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants. This enzyme plays a crucial role in the biosynthesis of plastoquinone, an essential component of the electron transport chain in photosynthesis.
作用机制
The mechanism of action of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors involves the inhibition of the 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione enzyme in plants. The 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione enzyme plays a crucial role in the biosynthesis of plastoquinone, an essential component of the electron transport chain in photosynthesis. The inhibition of this enzyme leads to the accumulation of toxic intermediates, resulting in the death of the plant. 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors are selective for plants and do not affect the 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione enzyme in animals.
Biochemical and Physiological Effects:
3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have been shown to have a range of biochemical and physiological effects on plants. The inhibition of the 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione enzyme leads to the accumulation of toxic intermediates, resulting in the death of the plant. Furthermore, 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have been found to affect the expression of various genes involved in the biosynthesis of secondary metabolites, including carotenoids and flavonoids. 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have also been shown to affect the photosynthetic activity of plants, leading to a reduction in biomass production.
实验室实验的优点和局限性
3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have several advantages for lab experiments. They are highly selective for plants and do not affect the 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione enzyme in animals, making them safe for use in the laboratory. Furthermore, 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors are effective against a broad range of weed species, making them a useful tool for studying the effects of herbicides on plant growth and development. However, 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have some limitations for lab experiments. They are highly toxic to plants, making it difficult to study the long-term effects of herbicide exposure on plant growth and development. Furthermore, the use of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors in the laboratory may not accurately reflect the effects of herbicides in the field, where environmental factors such as temperature and moisture can affect herbicide efficacy.
未来方向
There are several future directions for research on 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors. One area of research is the development of new 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors that are more effective against herbicide-resistant weed species. Another area of research is the development of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors that are more selective for specific plant species, reducing the risk of off-target effects. Furthermore, research is needed to better understand the long-term effects of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors on plant growth and development, as well as the potential environmental impacts of herbicide use. Finally, there is a need for research on the use of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors in combination with other herbicides, as this may increase the efficacy of weed control while reducing the risk of herbicide resistance.
Conclusion:
In conclusion, 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have been shown to be effective in controlling weeds in various crops, and research on 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors is ongoing. The synthesis of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione involves the reaction of succinic anhydride with aniline in the presence of a catalyst, and the overall yield of the synthesis process is around 50%. 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have several advantages for lab experiments, but also have some limitations. Finally, there are several future directions for research on 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors, including the development of new 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors and the study of the long-term effects of herbicide use.
合成方法
The synthesis of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione involves the reaction of succinic anhydride with aniline in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the intermediate 3-(1-phenyl-2,4-dioxopyrrolidin-3-yl) propanoic acid, which is subsequently dehydrated to form 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione. The overall yield of the synthesis process is around 50%, and the purity of the final product can be increased by recrystallization.
科学研究应用
3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione has been extensively studied for its potential applications in the field of herbicides. The inhibition of the 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione enzyme in plants leads to the accumulation of toxic intermediates, resulting in the death of the plant. This property has been exploited to develop a new class of herbicides that are effective against a broad range of weed species. 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have been shown to be effective in controlling weeds in various crops, including corn, soybeans, and wheat. Furthermore, 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have been found to be effective in controlling herbicide-resistant weed species.
属性
IUPAC Name |
4-acetyl-3-hydroxy-1-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(14)11-10(15)7-13(12(11)16)9-5-3-2-4-6-9/h2-6,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVPWEVJQOVBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CN(C1=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(1-hydroxyethylidene)-1-phenylpyrrolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)
![9-hydroxy-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-cyclohepta[d]pyrido[2',3':4,5]thieno[2,3-b]pyridin-11(12H)-one](/img/structure/B5913760.png)

